molecular formula C20H17N5O2S B2798429 (E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904645-86-8

(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No. B2798429
CAS RN: 1904645-86-8
M. Wt: 391.45
InChI Key: WKAMWVYIZSIIIH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has been conducted on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, where modifications of the benzamidine compounds resulted in derivatives that lost their thrombin inhibitory and fibrinogen receptor antagonistic activities but acquired the ability to inhibit the proliferation of endothelial and tumor cells. These findings highlight the potential therapeutic applications of these derivatives in cancer treatment due to their antiproliferative effects on tumor cells (Ilić et al., 2011).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their antioxidant activity using the DPPH radical scavenging method. Certain derivatives showed significantly higher antioxidant activity compared to ascorbic acid, a well-known antioxidant. Additionally, these compounds displayed anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds being more cytotoxic against the U-87 cell line. This research suggests the potential use of these derivatives as antioxidant and anticancer agents (Tumosienė et al., 2020).

Synthesis and Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has been explored for their potential antimicrobial activities. These derivatives have shown promising results against various test microorganisms, suggesting their application in developing new antimicrobial agents. The research into these compounds indicates their potential utility in combating microbial resistance and treating infectious diseases (Bektaş et al., 2007).

Insecticidal Agents

Research on sulfonamide-bearing thiazole derivatives has demonstrated their effectiveness as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, indicating their application in agricultural pest management. This study contributes to the development of new, more effective insecticides to protect crops from pest damage (Soliman et al., 2020).

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-17-5-3-2-4-14(17)6-9-20(26)21-12-19-23-22-18-8-7-16(24-25(18)19)15-10-11-28-13-15/h2-11,13H,12H2,1H3,(H,21,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAMWVYIZSIIIH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.